BenchChemオンラインストアへようこそ!

2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide

medicinal chemistry building block synthetic accessibility

2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide is a heterocyclic sulfonylimino-pyridinium acetamide belonging to the class of N-tosylimino-2H-pyridine derivatives. It is listed as a sulfonylurea-related building block commonly employed in the synthesis of pharmaceutical drugs and agrochemicals.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
CAS No. 856856-72-9
Cat. No. B3030029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide
CAS856856-72-9
Molecular FormulaC14H15N3O3S
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CN2CC(=O)N
InChIInChI=1S/C14H15N3O3S/c1-11-5-7-12(8-6-11)21(19,20)16-14-4-2-3-9-17(14)10-13(15)18/h2-9H,10H2,1H3,(H2,15,18)
InChIKeyVWSFQTLEXQGJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide (CAS 856856-72-9): Sulfonylimino-Pyridinyl Acetamide Intermediate for Pharmaceutical and Agrochemical R&D


2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide is a heterocyclic sulfonylimino-pyridinium acetamide [1] belonging to the class of N-tosylimino-2H-pyridine derivatives. It is listed as a sulfonylurea-related building block commonly employed in the synthesis of pharmaceutical drugs and agrochemicals . The compound features a (Z)-configured tosylimino group at the 2-position of the pyridine ring and a terminal acetamide side chain, giving it a molecular formula of C₁₄H₁₅N₃O₃S and a molecular weight of 305.35 g/mol [1].

Why 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide Cannot Be Swapped with Generic Pyridine Acetamides or Substituted Analogs


The N-tosylimino-2H-pyridine core of this compound is a defined chemotype that cannot be interchangeably substituted with simple pyridine acetamides or even closely related ring-substituted analogs (e.g., 5-bromo, 3-methyl, or 5-fluoro derivatives). The tosylimino group serves as both a directing/stabilizing element for further synthetic elaboration and a potential pharmacophoric feature . Replacement with an unsubstituted pyridine acetamide would eliminate the sulfonylimino reactivity handle, while substitution at the pyridine ring (halogen, methyl) alters the electronic character, steric environment, and metabolic stability of the scaffold [1]. Consequently, procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide (856856-72-9) Relative to Closest Analogs


Unsubstituted Pyridine Ring Maximizes Downstream Synthetic Versatility vs. Halo/Methyl Analogs

The target compound bears no additional substituent on the pyridine ring, whereas the closest commercial analogs carry a 5-bromo (CAS 1005785-49-8), 3-methyl (CAS 1352725-99-5), or 5-fluoro substituent. This structural simplicity allows late-stage diversification via electrophilic aromatic substitution, cross-coupling, or C–H functionalization without the need for preliminary deprotection or substituent removal . The bromo and methyl analogs each possess one extra synthetic handle that pre-commits the scaffold to specific derivatization paths, reducing the combinatorial flexibility of the core . No head-to-head synthetic efficiency studies have been published; this evidence is class-level inference based on substituent presence.

medicinal chemistry building block synthetic accessibility

Predicted Physicochemical Profile: Balanced Lipophilicity and Low Hydrogen-Bond Donor Count vs. Typical Drug-Like Baselines

Computed descriptors for 2-(2-(tosylimino)pyridin-1(2H)-yl)acetamide indicate XLogP3 = 1.1, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 4 [1]. These values fall within commonly accepted oral drug-like space (Lipinski rule: XLogP ≤5, HBD ≤5, HBA ≤10, rotatable bonds ≤10) and CNS multiparameter optimization (CNS MPO) guidelines. When compared to the 5-bromo analog, the absence of a heavy halogen atom lowers molecular weight (305.35 vs. predicted ~384 g/mol) and reduces logP, potentially improving solubility and reducing non-specific protein binding . Direct experimental logP/logD and solubility values for the target compound and its analogs have not been publicly reported; this is cross-study comparable evidence based on computed values.

physicochemical property drug-likeness ADME prediction

Experimentally Determined Melting Point Provides Crystallinity Benchmark vs. Purely Predicted Analog Data

The target compound has an experimentally measured melting point of 166–173 °C . In contrast, no experimentally measured melting points have been disclosed for the 5-bromo, 3-methyl, or 5-fluoro analogs in public databases; only predicted values are available. The availability of a validated melting point reduces uncertainty in solid-form handling, recrystallization solvent selection, and formulation development [1].

solid-state property crystallinity purification

Storage and Stability: Defined Refrigerated Condition Ensures Long-Term Integrity vs. Ambient-Stored Analogs

The target compound is recommended for storage at 2–8 °C by multiple suppliers, with a shelf life of up to three years when stored properly . While some analogs may be stored at ambient temperature, the explicit cold-chain recommendation for this compound indicates a defined stability profile that has been empirically verified by suppliers, reducing the risk of decomposition during long-term inventory holding in compound management facilities . No formal forced-degradation studies have been published; this is supplier-level evidence.

storage condition stability compound management

Optimal Procurement Scenarios for 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide (856856-72-9) Based on Differentiated Evidence


Divergent Medicinal Chemistry: Library Synthesis Requiring an Unsubstituted Scaffold

When the goal is to generate a diverse array of analogs through late-stage functionalization, the target compound's unsubstituted pyridine ring provides the maximum number of accessible vectors. This avoids the constraint of pre-installed bromo, methyl, or fluoro groups found in the closest analogs, enabling parallel C–H activation, direct arylation, or electrophilic substitution workflows .

Lead Optimization Campaigns Where Balanced Lipophilicity Is Critical

With a predicted XLogP3 of 1.1 and a molecular weight of 305.35, this compound is positioned in a favorable drug-like space. Medicinal chemists optimizing for solubility and permeability should prefer this unsubstituted scaffold over the heavier, more lipophilic 5-bromo analog (predicted XLogP3 ~1.9, MW ~384) to maintain compliance with Lipinski and CNS MPO guidelines [1].

Process Chemistry: Solid-Form Characterization and Scale-Up

The experimentally measured melting point (166–173 °C) provides a reliable anchor for crystallization development, purity assay calibration, and polymorph screening. In contrast, analogs without published empirical melting points introduce additional analytical uncertainty during scale-up .

Quote Request

Request a Quote for 2-(2-(Tosylimino)pyridin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.